2-({1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Overview
Description
2-({1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that features a unique combination of indole, piperidine, and cinnoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Moiety: The indole nucleus can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Acylation of Piperidine: The piperidine ring is acylated using 2-(1H-indol-1-yl)acetyl chloride in the presence of a base such as triethylamine.
Formation of the Cinnoline Ring: The final step involves the cyclization of the intermediate product to form the hexahydrocinnoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
2-({1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Biochemistry: It is used in research to understand the biochemical pathways and mechanisms of action of indole derivatives.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors and enzymes, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share structural similarities with the indole moiety.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine are structurally related to the piperidine ring.
Cinnoline Derivatives: Compounds such as cinnoline-3-carboxylic acid and cinnoline-4-carboxylic acid are related to the cinnoline moiety.
Uniqueness
2-({1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its combination of three distinct moieties, which confer a unique set of chemical and biological properties .
Properties
IUPAC Name |
2-[[1-(2-indol-1-ylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c29-23-15-20-6-1-3-7-21(20)25-28(23)16-18-9-12-26(13-10-18)24(30)17-27-14-11-19-5-2-4-8-22(19)27/h2,4-5,8,11,14-15,18H,1,3,6-7,9-10,12-13,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQVRRRRGZKFIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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